2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide
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Overview
Description
2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide is an organic compound with a molecular formula of C11H14ClNO2 It is a derivative of acetamide, characterized by the presence of a chloro group, an ethoxy group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide typically involves the reaction of 2-ethoxy-4-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-ethoxy-4-methylaniline and chloroacetyl chloride.
Reaction Conditions: The reaction is conducted in an inert solvent such as dichloromethane, at a temperature range of 0-5°C.
Procedure: The chloroacetyl chloride is added dropwise to a solution of 2-ethoxy-4-methylaniline and triethylamine in dichloromethane. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality. Additionally, large-scale production may incorporate advanced purification techniques such as column chromatography and crystallization to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of corresponding amines.
Scientific Research Applications
2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-methylphenyl)acetamide
- 2-chloro-N-(2-ethoxyphenyl)acetamide
- 2-chloro-N-(2-methylphenyl)acetamide
Uniqueness
2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide is unique due to the presence of both ethoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may confer specific properties that make it suitable for particular applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-3-15-10-6-8(2)4-5-9(10)13-11(14)7-12/h4-6H,3,7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBXFYDOSHFUIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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